REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.[C:12](=O)([O-])[O-].[K+].[K+].[N+](=C(P(=O)(OC)OC)C(=O)C)=[N-]>CO>[C:5]([C:4]1[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:2]([F:1])[CH:3]=1)#[CH:12] |f:1.2.3|
|
Name
|
|
Quantity
|
0.589 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.4 g
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Type
|
reactant
|
Smiles
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[N+](=[N-])=C(C(C)=O)P(OC)(OC)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The resulting mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
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quenched with saturated sodium bicarbonate
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
|
WASH
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Details
|
The organic phase was washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (10% EtOAc in hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC(=C(C=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 76.9% | |
YIELD: CALCULATEDPERCENTYIELD | 166.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |